2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine
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Overview
Description
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazole: Lacks the amine group but shares the triazole and thiophene rings.
2-(1-Methyl-1h-1,2,4-triazol-5-yl)propan-2-amine: Lacks the thiophene ring but has the triazole and amine groups.
Uniqueness
2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the thiophene and triazole rings, along with the amine group, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H14N4S |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-10(2,11)9-12-8(13-14(9)3)7-5-4-6-15-7/h4-6H,11H2,1-3H3 |
InChI Key |
XDXMRSJXEQBZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NN1C)C2=CC=CS2)N |
Origin of Product |
United States |
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